molecular formula C23H18Br2N2O3 B10925070 methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate CAS No. 1006353-11-2

methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10925070
CAS No.: 1006353-11-2
M. Wt: 530.2 g/mol
InChI Key: CAYOCNCKFSMXSX-UHFFFAOYSA-N
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Description

Methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is a complex organic compound that features a furan ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents and palladium catalysts tailored for the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1006353-11-2

Molecular Formula

C23H18Br2N2O3

Molecular Weight

530.2 g/mol

IUPAC Name

methyl 5-[[3,5-bis(4-bromophenyl)-4-methylpyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C23H18Br2N2O3/c1-14-21(15-3-7-17(24)8-4-15)26-27(22(14)16-5-9-18(25)10-6-16)13-19-11-12-20(30-19)23(28)29-2/h3-12H,13H2,1-2H3

InChI Key

CAYOCNCKFSMXSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)Br

Origin of Product

United States

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